2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, an oxoethyl group, and a benzotriazolylacetate moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate typically involves the reaction of 4-fluorobenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The resulting intermediate is then reacted with oxalyl chloride to introduce the oxoethyl group, followed by esterification with acetic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell division by targeting key proteins involved in the process . The compound’s fluorophenyl group enhances its binding affinity to these targets, while the benzotriazolyl moiety contributes to its overall stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate: Similar structure but with a chlorine atom instead of fluorine.
2-(4-methylphenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate: Contains a methyl group instead of fluorine.
2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate imparts unique properties such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
332383-71-8 |
---|---|
Molecular Formula |
C16H12FN3O3 |
Molecular Weight |
313.28 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate |
InChI |
InChI=1S/C16H12FN3O3/c17-12-7-5-11(6-8-12)15(21)10-23-16(22)9-20-14-4-2-1-3-13(14)18-19-20/h1-8H,9-10H2 |
InChI Key |
LEXMOGPAKBADJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)F |
solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.